
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as GSK690693, is a small molecule inhibitor of AKT, a protein kinase that plays a crucial role in cell survival and growth. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole inhibits AKT activity by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets of AKT, leading to the inhibition of cell growth and induction of apoptosis. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to be a potent and selective inhibitor of AKT, with little or no activity against other protein kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have other biochemical and physiological effects. For example, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is its potency and selectivity as an AKT inhibitor. This makes it a useful tool for studying the role of AKT in various biological processes. However, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of interest is the development of more potent and selective AKT inhibitors. Another area of research is the use of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is interest in exploring the use of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole to optimize its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the condensation of 3-nitro-4-phenylpiperazine with 3-aminopyridine to form the intermediate compound 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-aminopyridine. This intermediate compound is then reacted with ethyl chloroformate and triethylamine to form the final product, 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer therapy. AKT is a protein kinase that plays a crucial role in cell survival and growth, and its overexpression has been observed in many cancer types. 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole inhibits AKT activity, leading to the inhibition of cancer cell growth and induction of apoptosis. Several studies have shown that 3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells.
Propriétés
IUPAC Name |
3-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-15-17(22-25-23(32-26-22)18-5-4-10-24-16-18)8-9-20(21)28-13-11-27(12-14-28)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJUZSFDHXNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)

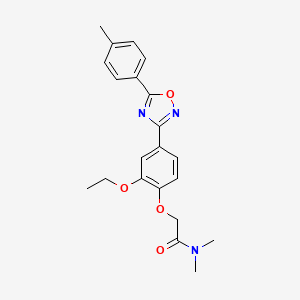
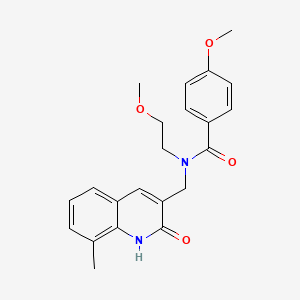
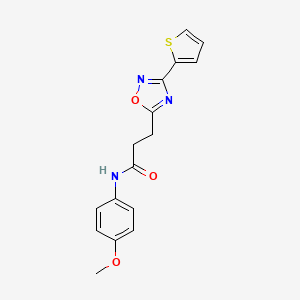
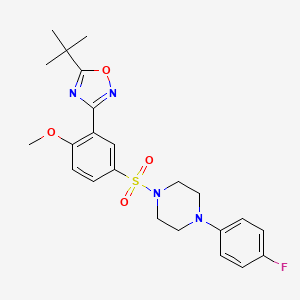
![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)

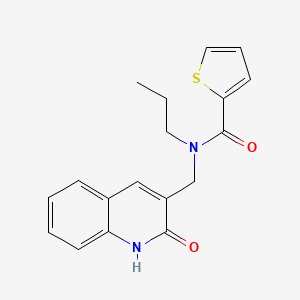
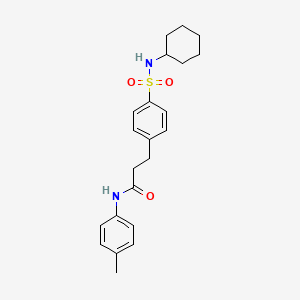
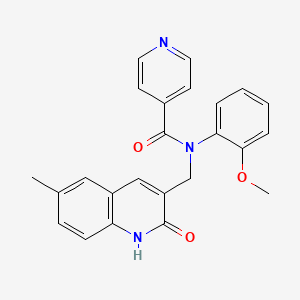

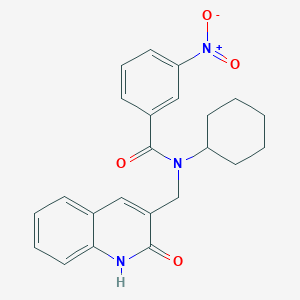
![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)